Ácido hipúrico

Descripción general

Descripción

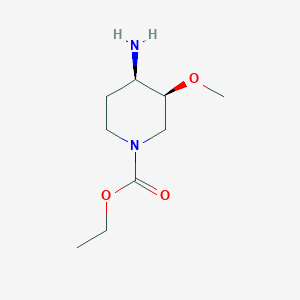

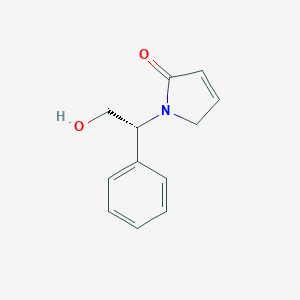

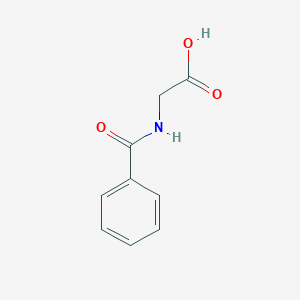

El ácido hippúrico, también conocido como ácido benzamidoacético, es un ácido carboxílico y un compuesto orgánico que se encuentra en la orina de los animales herbívoros. El nombre deriva de las palabras griegas “hippos” (caballo) y “ouron” (orina). Se forma a partir de la combinación de ácido benzoico y glicina. Los niveles de ácido hippúrico aumentan con el consumo de compuestos fenólicos que se encuentran en el jugo de frutas, el té y el vino .

Rutas de Síntesis y Condiciones de Reacción:

Reacción de Schotten-Baumann: Una síntesis moderna del ácido hippúrico implica la acilación de la glicina con cloruro de benzoílo en presencia de una base, seguida de la acidificación para formar el ácido.

Métodos de Producción Industrial:

- Industrialmente, el ácido hippúrico se produce de forma similar a la reacción bioquímica donde la glicina se acila con cloruro de benzoílo en presencia de una base, seguida de la acidificación .

Tipos de Reacciones:

Hidrólisis: El ácido hippúrico se hidroliza fácilmente por álcalis cáusticos calientes para formar ácido benzoico y glicina.

Reacción con Ácido Nitroso: Convierte el ácido hippúrico en ácido benzoilglicólico.

Reacción con Hidracina: Su éster etílico reacciona con la hidracina para formar hidracina hippúrica, que fue utilizada por Theodor Curtius para la preparación de ácido hidrácido.

Reactivos y Condiciones Comunes:

Álcalis cáusticos calientes: Se utilizan para la hidrólisis.

Ácido nitroso: Se utiliza para la conversión en ácido benzoilglicólico.

Hidracina: Se utiliza para la formación de hidracina hippúrica.

Productos Principales:

Ácido benzoico y glicina: De la hidrólisis.

Ácido benzoilglicólico: De la reacción con ácido nitroso.

Hidracina hippúrica: De la reacción con hidracina.

Aplicaciones Científicas De Investigación

El ácido hippúrico tiene una amplia gama de aplicaciones en la investigación científica:

Investigación nutricional: Se utiliza para estimar la ingesta habitual de frutas y verduras, especialmente en niños y pacientes con enfermedades metabólicas.

Biomarcador del envejecimiento: Se propone como biomarcador del envejecimiento debido a que sus niveles en plasma y orina están influenciados por condiciones relacionadas con la edad como la fragilidad, la sarcopenia y el deterioro cognitivo.

Desarrollo óseo: Funciona como receptor para ácidos fenólicos específicos, promoviendo el desarrollo óseo y protegiendo contra la degeneración.

Biología celular y química biológica: Se utiliza para estudiar la biología celular, las pequeñas moléculas bioactivas, los derivados de aminoácidos, la síntesis de péptidos y la síntesis química.

Mecanismo De Acción

El ácido hippúrico se produce a partir de ácido benzoico y glicina en el hígado, el intestino y los riñones. El ácido benzoico se convierte en benzoil CoA, un agente acilante, que luego reacciona con la glicina para formar ácido hippúrico . A altas concentraciones, el ácido hippúrico puede ejercer efectos tóxicos sobre las células tubulares renales al interrumpir el equilibrio redox a través de la regulación negativa del factor de transcripción Nuclear Factor Erythroid-2, responsable de la expresión de enzimas antioxidantes .

Compuestos Similares:

Ácido aminohippúrico: Un derivado utilizado para medir el flujo plasmático renal efectivo y la capacidad funcional del sistema excretor renal.

Benzoilglicina: Otro nombre para el propio ácido hippúrico.

Singularidad:

- El ácido hippúrico es único en su formación a partir de ácido benzoico y glicina y su presencia en la orina de los animales herbívoros. Sirve como biomarcador para diversas condiciones fisiológicas y patológicas, lo que lo convierte en una herramienta valiosa tanto en entornos clínicos como de investigación .

Análisis Bioquímico

Biochemical Properties

Biochemically, hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . Hippuric acid may be formed from the essential amino acid phenylalanine through at least two pathways .

Cellular Effects

At high concentrations, hippuric acid may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 (NRF2) transcription factor, which is responsible for the expression of antioxidant enzymes . It can also induce massive mitochondrial reactive oxygen species (ROS) production and synthesis of miR-92a, a mediator involved in atherosclerosis related to chronic kidney disease (CKD) .

Molecular Mechanism

The molecular mechanism of hippuric acid involves the conversion of benzoic acid to benzoyl CoA, an acylating agent . This is followed by the formation of hippuric acid from the essential amino acid phenylalanine through at least two pathways . These pathways involve the biotransformation of phenylalanine to form an alpha-keto acid, phenylpyruvic acid, which can tautomerize to a reactive enol .

Temporal Effects in Laboratory Settings

It is known that the excretion of hippuric acid tends to increase with aging . Subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .

Metabolic Pathways

Hippuric acid is involved in several metabolic pathways. It is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . Hippuric acid may also be formed from the essential amino acid phenylalanine through at least two pathways .

Transport and Distribution

It is known that it is formed in the liver, intestine, and kidneys , suggesting that it may be transported and distributed within these organs.

Subcellular Localization

Given that it is formed in the liver, intestine, and kidneys , it is likely that it is localized within the cells of these organs.

Comparación Con Compuestos Similares

Aminohippuric Acid: A derivative used to measure effective renal plasma flow and functional capacity of the renal excretory system.

Benzoylglycine: Another name for hippuric acid itself.

Uniqueness:

- Hippuric acid is unique in its formation from benzoic acid and glycine and its presence in the urine of herbivorous animals. It serves as a biomarker for various physiological and pathological conditions, making it valuable in both clinical and research settings .

Propiedades

IUPAC Name |

2-benzamidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Record name | hippuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hippuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt) | |

| Record name | Hippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046073 | |

| Record name | Hippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.75 mg/mL | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000076 [mmHg] | |

| Record name | Hippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

495-69-2 | |

| Record name | Hippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE0865N2ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 191 °C | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.